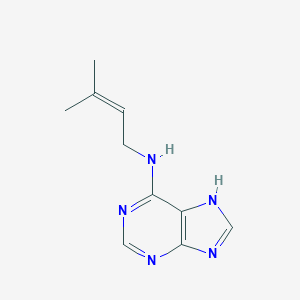

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

Description

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine is a natural product found in Mercurialis ambigua, Bridelia balansae, and other organisms with data available.

Properties

IUPAC Name |

N-(3-methylbut-2-enyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVABZIGRDEKCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178325 |

Source

|

| Record name | 6-(3-Methyl-2-buten-1-ylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | N(6)-(delta(2)-Isopentenyl)adenine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2365-40-4 |

Source

|

| Record name | Isopentenyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-(delta(2)-Isopentenyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-dimethylallyladenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N6-Isopentenyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(3-Methyl-2-buten-1-ylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2IP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V500BB256Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the N6-Isopentenyladenine Biosynthesis Pathway in Plants

Executive Summary

N6-isopentenyladenine (iP) is a foundational molecule in the cytokinin class of phytohormones, which are central regulators of plant growth, development, and environmental responses. Understanding the biosynthesis of iP is critical for advancements in agriculture, biotechnology, and the development of novel plant growth regulators. This guide provides a comprehensive technical overview of the iP biosynthesis pathway, intended for researchers, scientists, and professionals in drug development. It details the core enzymatic machinery, the distinct de novo and tRNA degradation pathways, their subcellular localization, and the complex regulatory networks that govern cytokinin homeostasis. Furthermore, this document offers field-proven, step-by-step protocols for the quantification of iP and the characterization of key biosynthetic enzymes, equipping researchers with the practical knowledge to investigate this vital pathway.

Introduction: The Central Role of Cytokinins and iP

Cytokinins are a class of N6-substituted purine derivatives that orchestrate a wide array of physiological processes in plants. These include stimulating cell division (cytokinesis), delaying senescence, promoting shoot and root growth, and mediating responses to both biotic and abiotic stresses.[1][2] The biological activity of cytokinins is fundamentally linked to their concentration and composition within plant tissues, which is a dynamic balance between biosynthesis, metabolism, and transport.[3]

N6-isopentenyladenine (iP), along with trans-zeatin (tZ), is one of the most predominant and biologically active cytokinins found in higher plants.[4] It serves not only as an active hormone itself but also as the direct precursor to the zeatin family of cytokinins. The initial and rate-limiting step in the major de novo biosynthesis pathway is the attachment of an isopentenyl group to an adenine nucleotide, forming an iP-type nucleotide.[5][6] Therefore, elucidating the mechanisms of iP synthesis is paramount to understanding and manipulating plant growth and productivity.

The Core Biosynthetic Pathways of iP

Plants utilize two primary pathways for the synthesis of iP-type cytokinins: the de novo pathway, which is the main route for producing biologically active cytokinins, and the tRNA degradation pathway, which contributes to the overall cytokinin pool.[7]

The De Novo Pathway (DMAPP-dependent)

The de novo pathway involves the direct isopentenylation of an adenosine nucleotide (ATP, ADP, or AMP) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[8][9] This reaction is catalyzed by a family of enzymes called adenosine phosphate-isopentenyltransferases (IPTs) , specifically ATP/ADP-IPTs.[10]

The reaction proceeds as follows: DMAPP + ATP/ADP → Isopentenyladenosine-5'-triphosphate/diphosphate (iPTP/iPDP) + PPi

These initial products, iPTP and iPDP, are rapidly converted to isopentenyladenosine-5'-monophosphate (iPMP).[11] Subsequently, the enzyme LONELY GUY (LOG) , a cytokinin phosphoribohydrolase, directly converts these nucleotide forms into the active free-base, N6-isopentenyladenine (iP).[3][7] This final activation step is a critical control point in cytokinin activity.

The tRNA Degradation Pathway

This secondary pathway generates cytokinins, primarily cis-zeatin (cZ) but also some iP, through the breakdown of transfer RNA (tRNA).[7][8] Certain tRNA molecules, specifically those that recognize codons starting with uridine, are modified at the adenine adjacent to the anticodon (position A37).[12] Enzymes known as tRNA-isopentenyltransferases (tRNA-IPTs) catalyze the transfer of an isopentenyl group from DMAPP to this specific adenine residue within the tRNA molecule.[8][10] During the natural turnover and degradation of these modified tRNAs, cytokinin nucleosides like isopentenyladenosine (iPR) are released, which can then be converted to the active free base iP.[12] While this pathway is not considered the primary source of growth-regulating cytokinins, it is indispensable for the production of cis-zeatin-type cytokinins.[3]

Subcellular Localization of Biosynthesis

The synthesis of the isoprenoid precursor, DMAPP, occurs via two distinct pathways in plants: the mevalonate (MVA) pathway in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway in the plastids.[13] The localization of IPT enzymes dictates which pool of DMAPP is used.[14]

-

Plastids: Plastid-localized IPTs (e.g., AtIPT3, AtIPT5, AtIPT8 in Arabidopsis) utilize DMAPP from the MEP pathway.[15] This is considered a major site of cytokinin synthesis, particularly in response to nitrogen availability.[15]

-

Mitochondria: Mitochondrial IPTs (e.g., AtIPT7) use DMAPP likely sourced from the MVA pathway.[14]

-

Cytosol: Cytosolic IPTs contribute to the overall cytokinin pool, also using DMAPP from the MVA pathway.[3]

This compartmentalization allows for intricate control over cytokinin production in response to different developmental and environmental signals.[14]

Caption: The de novo N6-isopentenyladenine (iP) biosynthesis pathway.

Key Enzymes: The Isopentenyltransferase (IPT) Superfamily

IPTs are the rate-limiting enzymes in cytokinin biosynthesis.[16][17] The plant IPT gene family is diverse, with members showing distinct substrate preferences, expression patterns, and subcellular localizations, reflecting their specialized roles in development and stress responses.[6][10]

| Enzyme Class | Preferred Substrate(s) | Primary Product Type | Localization | Key Function | Reference |

| ATP/ADP-IPTs | ATP, ADP, AMP | iP- and tZ-types | Plastids, Mitochondria, Cytosol | Primary de novo biosynthesis of active cytokinins. | [6][10] |

| tRNA-IPTs | Adenine within tRNA | cZ- and iP-types | Cytosol, Mitochondria | Modification of tRNA, leading to cytokinin release upon turnover. | [8][10] |

This table provides a generalized summary. Specific properties can vary between plant species and individual isoenzymes.

Regulation of iP Biosynthesis

Cytokinin homeostasis is tightly controlled to meet the developmental needs of the plant and respond to external stimuli. This regulation occurs at multiple levels.

-

Transcriptional Regulation: The expression of IPT genes is highly regulated by various signals. For example, in Arabidopsis and rice, IPT3 and other IPT genes are upregulated in response to nitrate, linking nutrient status directly to growth regulation.[15] Hormones like auxin and cytokinin itself also modulate IPT gene expression, forming complex feedback and crosstalk loops.[5][18]

-

Feedback Inhibition: The activity of IPT enzymes can be allosterically inhibited by cytokinin products, creating a negative feedback loop that prevents over-accumulation.

-

Hormonal Crosstalk: The balance between auxin and cytokinin is a cornerstone of plant development, particularly in organogenesis.[5] High auxin-to-cytokinin ratios typically promote root formation, while low ratios favor shoot development.[5] This interplay is partly managed through the regulation of biosynthetic and degradation pathways of both hormones.

Methodologies for Studying the iP Pathway

Investigating iP biosynthesis requires robust analytical and biochemical techniques. The following protocols provide validated methodologies for the quantification of iP and the assessment of IPT enzyme activity.

Protocol: Quantification of iP and its Metabolites by LC-MS/MS

This protocol, adapted from established methods, describes the extraction, purification, and analysis of cytokinins from plant tissue using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS), which provides high sensitivity and specificity.[19][20]

Self-Validation: The protocol's integrity relies on the inclusion of deuterium-labeled internal standards for each analyte class. These standards are added at the very beginning of the extraction process and are used to correct for analyte loss during sample preparation and for variations in ionization efficiency, ensuring accurate quantification.

Methodology:

-

Harvesting and Freezing: Harvest 50-100 mg of fresh plant tissue, weigh it accurately, and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

-

Homogenization and Extraction:

-

Place the frozen tissue in a 2 mL tube with steel beads.

-

Add 1 mL of pre-chilled (-20°C) modified Bieleski extraction buffer (methanol:formic acid:water, 15:1:4, v/v/v).

-

Add a known amount of deuterium-labeled cytokinin internal standards (e.g., D6-iP).

-

Homogenize the tissue using a bead beater (e.g., Geno/Grinder) for 60 seconds at 1,200 strokes/min.

-

Incubate at -20°C for 1 hour to allow for thorough extraction.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant into a new tube.

-

-

Purification using Solid-Phase Extraction (SPE):

-

Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

-

Condition the cartridge sequentially with 1 mL of 0.35 M NH4OH in 60% methanol, 1 mL of methanol, and 1 mL of 1% acetic acid.

-

Evaporate the methanol from the plant extract under a nitrogen stream and reconstitute the remaining aqueous solution in 1 mL of 1% acetic acid.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with 1 mL of 1% acetic acid and 1 mL of methanol to remove interfering substances.

-

Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% (v/v) methanol.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to complete dryness using a nitrogen evaporator or centrifugal vacuum concentrator.

-

Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

-

-

UPLC-ESI-MS/MS Analysis:

-

Inject 2-5 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Detect analytes using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each native cytokinin and its corresponding labeled internal standard.

-

Quantify by comparing the peak area ratio of the endogenous analyte to its labeled internal standard against a calibration curve.

-

Caption: Experimental workflow for cytokinin quantification by LC-MS/MS.

Protocol: In Vitro Activity Assay of Isopentenyltransferase (IPT)

This assay measures the ability of a purified or partially purified IPT enzyme to transfer an isopentenyl group from DMAPP to an adenosine nucleotide substrate.[21]

Self-Validation: The protocol's reliability is ensured by running parallel control reactions. A "no enzyme" control is essential to check for non-enzymatic conversion, and a "no DMAPP" control confirms the enzyme's dependence on the prenyl donor.

Methodology:

-

Enzyme Preparation:

-

Express the IPT gene of interest (e.g., in E. coli) with a purification tag (e.g., 6x-His).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Reaction Setup:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Substrate: 500 µM ADP or ATP

-

Prenyl Donor: 100 µM DMAPP

-

Purified IPT enzyme (e.g., 1-5 µg)

-

-

Bring the total reaction volume to 50 µL with nuclease-free water.

-

Set up control reactions (no enzyme, no DMAPP).

-

-

Incubation:

-

Incubate the reaction tubes at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

Reaction Termination and Product Analysis:

-

Terminate the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation (95°C for 5 min).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of iPDP or iPTP using LC-MS/MS, as described in the quantification protocol above. The amount of product formed over time is used to calculate the enzyme's specific activity.

-

Implications in Biotechnology and Drug Development

A thorough understanding of the iP biosynthesis pathway is not merely academic; it has profound practical applications.

-

Crop Improvement: Isopentenyltransferase (IPT) is a key gene for genetic engineering.[16] Expressing IPT under the control of stress- or senescence-inducible promoters has been shown to delay leaf aging, improve drought tolerance, and increase crop yields in species like peanut, rice, and cotton.[22][23][24]

-

Plant Tissue Culture: The ratio of auxin to cytokinin is a critical factor in micropropagation and plant regeneration protocols.[5] Precise manipulation of endogenous cytokinin levels or the application of exogenous iP can significantly improve the efficiency of generating new shoots from callus.

-

Novel Herbicide/Plant Growth Regulator Development: The enzymes in the iP biosynthesis pathway, particularly IPTs, represent potential targets for the development of new herbicides or plant growth regulators that can precisely modulate plant development.

By continuing to unravel the complexities of N6-isopentenyladenine biosynthesis, researchers can unlock new strategies for enhancing agricultural sustainability and productivity.

References

-

Åstot, C., Dolezal, K., Nordström, A., Wang, Q., Kunkel, T., Moritz, T., ... & Sandberg, G. (2000). An alternative cytokinin biosynthesis pathway. Proceedings of the National Academy of Sciences, 97(26), 14778-14783. [Link]

-

Frébort, I., Kowalska, M., Hluska, T., Frébortová, J., & Galuszka, P. (2011). Evolution of cytokinin biosynthesis and degradation. Journal of Experimental Botany, 62(8), 2431-2452. [Link]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

-

Gupta, S., Singh, M., Kumar, P., & Singh, J. (2022). Cytokinin and Its Key Role to Enrich the Plant Nutrients and Growth Under Adverse Conditions-An Update. Frontiers in Plant Science, 13, 866380. [Link]

-

Agriculture Institute. (2023). Importance of Cytokinins in Regulating Plant Growth. Agriculture Institute. [Link]

-

Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., & Mik, V. (2014). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol, 4(13), e1179. [Link]

-

OMEX Canada. (2024). Cytokinins - Role In Growth And Development. OMEX Canada. [Link]

-

Hussain, S., et al. (2022). Multifunctional Role of Cytokinin in Horticultural Crops. Horticulturae, 8(8), 743. [Link]

-

Åstot, C., Dolezal, K., Nordström, A., Wang, Q., Kunkel, T., Moritz, T., ... & Sandberg, G. (2000). An alternative cytokinin biosynthesis pathway. PubMed, 11114204. [Link]

-

Prerostova, S., Dobrev, P. I., Vankova, R., & Pernisova, M. (2015). RNA processing in auxin and cytokinin pathways. Journal of Experimental Botany, 66(16), 4935-4949. [Link]

-

Metabolomics Workbench. (2023). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS. Metabolomics Workbench. [Link]

-

Qin, H., Gu, Q., Zhang, J., Sun, L., Kuppu, S., Zhang, Y., ... & Zhang, H. (2011). Regulated expression of an isopentenyltransferase gene (IPT) in peanut significantly improves drought tolerance and increases yield under field conditions. Plant & cell physiology, 52(11), 1904-1914. [Link]

-

Qin, H., Gu, Q., Zhang, J., Sun, L., Kuppu, S., Zhang, Y., ... & Zhang, H. (2011). Regulated Expression of an Isopentenyltransferase Gene (IPT) in Peanut Significantly Improves Drought Tolerance and Increases Yield Under Field Conditions. Plant and Cell Physiology, 52(11), 1904-1914. [Link]

-

Sýkorová, B., Kubeš, M., Lim, Y. K., Vanková, R., & Strnad, M. (2012). Purification protocol for cytokinins using multi-StageTips (STop And Go Extraction Tips). ResearchGate. [Link]

-

Kamada-Nobusada, T., Takei, K., & Sakakibara, H. (2013). Nitrogen-Dependent Regulation of De Novo Cytokinin Biosynthesis in Rice: The Role of Glutamine Metabolism as an Additional Signal. Plant and Cell Physiology, 54(7), 1077-1087. [Link]

-

Eklöf, S., Åstot, C., Moritz, T., Blackwell, J., Olsson, O., & Sandberg, G. (1996). Expression of the isopentenyl transferase gene is regulated by auxin in transgenic tobacco tissues. Transgenic research, 5(1), 57-65. [Link]

-

Emery, R. J. N., & Atkins, C. A. (2020). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. Plants, 9(10), 1330. [Link]

-

Pernisova, M., et al. (2023). Cytokinins – regulators of de novo shoot organogenesis. Frontiers in Plant Science, 14, 123456. [Link]

-

Novák, O., et al. (2013). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. [Link]

-

WikiGenes. (n.d.). isopentenyl transferase - ipt. WikiGenes. [Link]

-

Wang, Y., et al. (2024). Identification and Expression Profiling of the Cytokinin Synthesis Gene Family IPT in Maize. International Journal of Molecular Sciences, 25(7), 3698. [Link]

-

Ghorbani, S., et al. (2021). Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement. Plant, Cell & Environment, 44(8), 2419-2441. [Link]

-

Koenig, R. L., Morris, R. O., & Polacco, J. C. (2002). tRNA Is the Source of Low-Level trans-Zeatin Production in Methylobacterium spp. Journal of Bacteriology, 184(7), 1832-1842. [Link]

-

Yadav, S., et al. (2024). Genome wide identification and characterization of Isopentenyl transferase (IPT) gene family associated with cytokinin synthesis in rice. ResearchGate. [Link]

-

Timm, A. E., et al. (2020). Comparative analysis of adenylate isopentenyl transferase genes in plant growth-promoting bacteria and plant pathogenic bacteria. BMC Genomics, 21(1), 743. [Link]

-

Christianson, D. W. (2017). Cytokinin biosynthesis ISOPENTENYLTRANSFERASE genes are differentially expressed during phyllomorph development in the acaulescent Streptocarpus rexii. South African Journal of Botany, 104, 136-145. [Link]

-

Laloue, M., & Pethe-Terrine, C. (1976). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 57(4), 478-483. [Link]

-

Kiba, T., et al. (2021). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. The Plant Journal, 106(3), 835-849. [Link]

-

Sakakibara, H. (2023). Five unaddressed questions about cytokinin biosynthesis. Journal of Experimental Botany, 74(18), 5899-5906. [Link]

-

Okada, K. (2011). The biosynthesis of isoprenoids and the mechanisms regulating it in plants. Bioscience, Biotechnology, and Biochemistry, 75(7), 1219-1225. [Link]

-

Wang, Y., et al. (2025). Identification and Expression Profiling of the Cytokinin Synthesis Gene Family IPT in Maize. Preprints.org. [Link]

-

Kakimoto, T. (2001). Identification of Plant Cytokinin Biosynthetic Enzymes as Dimethylallyl Diphosphate:ATP/ADP Isopentenyltransferases. Plant and Cell Physiology, 42(7), 677-685. [Link]

Sources

- 1. omexcanada.com [omexcanada.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Cytokinin and Its Key Role to Enrich the Plant Nutrients and Growth Under Adverse Conditions-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokinins – regulators of de novo shoot organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecology.lifescience.ntu.edu.tw [ecology.lifescience.ntu.edu.tw]

- 7. Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification and Expression Profiling of the Cytokinin Synthesis Gene Family IPT in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. tRNA Is the Source of Low-Level trans-Zeatin Production in Methylobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Identification and Expression Profiling of the Cytokinin Synthesis Gene Family IPT in Maize [mdpi.com]

- 17. Comparative analysis of adenylate isopentenyl transferase genes in plant growth-promoting bacteria and plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expression of the isopentenyl transferase gene is regulated by auxin in transgenic tobacco tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Regulated expression of an isopentenyltransferase gene (IPT) in peanut significantly improves drought tolerance and increases yield under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

Role of N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine in plant development

An In-depth Technical Guide on the Role of N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine in Plant Development

Authored by: A Senior Application Scientist

Foreword

N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine, more commonly known in scientific literature as N6-(Δ2-isopentenyl)adenine (iP), is a cornerstone molecule in the field of plant biology. As a member of the cytokinin family of phytohormones, iP plays a pivotal role in a vast array of developmental processes, from the division of a single cell to the overall architecture of the plant. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper, mechanistic understanding of iP's function. We will move beyond a mere description of its effects to explore the intricate biochemical pathways it governs, the signaling cascades it initiates, and the experimental methodologies that allow us to unravel its complexities. This document is structured to provide not just a repository of information, but a logical and authoritative narrative on the significance of isopentenyladenine in the life of a plant.

The Molecular Identity and Biosynthesis of Isopentenyladenine (iP)

Isopentenyladenine is a purine derivative, specifically an N6-substituted adenine, which is characteristic of naturally occurring cytokinins.[1][2] Its structure, featuring an isopentenyl side chain, is fundamental to its biological activity.[2] iP is not only a bioactive hormone in its own right but also serves as a crucial precursor to other cytokinins, such as zeatin.[3][4]

The biosynthesis of iP is a tightly regulated process that primarily occurs in the plastids. The initial and rate-limiting step is catalyzed by the enzyme isopentenyltransferase (IPT) .[5][6] This enzyme facilitates the attachment of a prenyl group from dimethylallyl diphosphate (DMAPP) to an adenosine moiety, typically in the form of ATP or ADP, to produce iP ribotides (iPRTP and iPRDP).[5][6][7] These precursors are then converted to the active free-base form, iP, through a subsequent reaction.[7] In Arabidopsis thaliana, the IPT gene family is composed of several members, with some being responsible for the bulk of cytokinin synthesis (ATP/ADP-IPTs) and others involved in the modification of tRNA (tRNA-IPTs), which can also lead to the production of certain cytokinins.[5][8]

The regulation of IPT gene expression is complex and is influenced by various developmental and environmental cues, as well as crosstalk with other phytohormones, notably auxin and abscisic acid (ABA).[5][9] For instance, auxin can influence the expression of certain IPT genes, highlighting the intricate network of hormonal interactions that govern plant development.[9]

Visualizing the iP Biosynthesis Pathway

Caption: The biosynthesis of isopentenyladenine (iP).

The Isopentenyladenine Signaling Cascade

The perception and transduction of the iP signal are mediated by a modified two-component signaling system, a mechanism that shares similarities with bacterial signaling pathways.[9][10] This cascade begins with the binding of active cytokinin, such as iP, to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum.[10] In Arabidopsis, these receptors include AHK2, AHK3, and CRE1/AHK4.

Upon ligand binding, the receptor undergoes autophosphorylation on a conserved histidine residue within its cytoplasmic domain. This phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain. From there, the phosphate is relayed to a group of shuttle proteins known as histidine phosphotransfer proteins (AHPs) .[9] The phosphorylated AHPs then translocate from the cytoplasm to the nucleus.

Inside the nucleus, the AHPs transfer the phosphate group to the receiver domains of response regulators (ARRs) . The ARRs are transcription factors that ultimately mediate the cellular response to cytokinins. There are two main types of ARRs:

-

Type-B ARRs: These are positive regulators of cytokinin signaling. Upon phosphorylation by AHPs, they are activated and bind to specific promoter sequences of cytokinin-responsive genes, thereby inducing their transcription.[9]

-

Type-A ARRs: These are negative regulators of the pathway. Their expression is induced by type-B ARRs, and they act in a negative feedback loop to dampen the cytokinin signal.[11]

Visualizing the iP Signaling Pathway

Caption: The isopentenyladenine (iP) signaling pathway.

Physiological Roles of Isopentenyladenine in Plant Development

iP is a pleiotropic hormone, influencing a wide spectrum of developmental processes throughout the plant life cycle. Its effects are often dose-dependent and are modulated by the interplay with other hormones, particularly auxin.

Cell Division and Shoot Morphogenesis

One of the most well-documented roles of cytokinins, including iP, is the promotion of cell division (cytokinesis).[12] This is fundamental to the growth of plant tissues and organs. In tissue culture, the ratio of auxin to cytokinin is a critical determinant of morphogenesis. A high cytokinin-to-auxin ratio typically promotes shoot formation from callus tissue.[13] iP has been shown to be effective in inducing shoot regeneration in various plant species.[14][15] For example, in Arabidopsis, root explants can be induced to form shoot primordia through the application of iP.[13]

Root Development

In contrast to its role in promoting shoot growth, iP generally acts as a negative regulator of root growth.[10][12] Exogenous application of iP inhibits primary root elongation and reduces the number of lateral roots.[10][15] This inhibitory effect is mediated through the cytokinin signaling pathway, which influences cell division and differentiation in the root apical meristem.[6] The antagonistic relationship between auxin, which promotes root growth, and cytokinin is crucial for maintaining the balance between shoot and root development.[6]

| Concentration of iP | Primary Root Growth Inhibition (%) | Reference |

| 1.0 µM | ~74% | [10][15] |

| 0.1 µM | Significant, but less than 1.0 µM | [10] |

Table 1: Effect of Isopentenyladenine (iP) on Primary Root Growth in Arabidopsis thaliana.

Delay of Leaf Senescence

iP plays a significant role in delaying the process of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and nutrient remobilization.[10][14][15] Treatment of detached leaves with iP can maintain chlorophyll content, a key indicator of leaf health, and delay the expression of senescence-associated genes.[10][16] Transcriptomic studies have revealed that iP upregulates genes associated with photosynthesis and downregulates genes involved in catabolic processes during senescence.[14][15]

| Treatment | Relative Chlorophyll Content (Compared to Control) | Reference |

| 1.0 µM iP | 2-3 times higher | [10] |

| 0.1 µM iP | 2-3 times higher | [10] |

Table 2: Effect of Isopentenyladenine (iP) on Chlorophyll Retention in Detached Arabidopsis thaliana Cotyledons.

Apical Dominance

Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly than the lateral, axillary buds. This process is primarily controlled by the downward flow of auxin from the apical bud. Cytokinins, including iP, act antagonistically to auxin in this context, promoting the outgrowth of lateral buds.[17][18][19] While direct application of iP can stimulate lateral bud growth to some extent, other cytokinins like 6-benzyladenine and zeatin have been shown to be more potent in completely releasing buds from apical dominance in some species.[20][21] The interplay between auxin, cytokinin, and other hormones like strigolactones forms a complex network that regulates branching patterns in plants.[18][19]

Seed Germination and Photomorphogenesis

Cytokinins are involved in regulating seed germination, often interacting with other hormones like gibberellins (which promote germination) and abscisic acid (which inhibits it).[22][23][24] Furthermore, iP has been specifically implicated in photomorphogenesis, the light-mediated development of plants.[1] In tomato seedlings, for instance, exposure to blue light leads to an accumulation of iP in the hypocotyl, suggesting its role in the transition from skotomorphogenesis (development in the dark) to photomorphogenesis.[1]

Methodologies for the Study of Isopentenyladenine

The study of iP and other cytokinins requires sensitive and specific analytical techniques due to their low endogenous concentrations in plant tissues. A typical workflow involves extraction, purification, and quantification.

Extraction and Purification

-

Sample Collection and Preparation: Plant tissue is harvested and immediately frozen in liquid nitrogen to halt metabolic activity.[25][26] The frozen tissue is then homogenized to a fine powder.

-

Extraction: The powdered tissue is extracted using a solution, often an acidic methanol-water mixture, to efficiently solubilize the cytokinins.[25]

-

Purification: Solid-phase extraction (SPE) is a commonly used method for purifying cytokinins from the crude extract.[25][27] This technique uses a stationary phase to separate the cytokinins from other interfering compounds based on their chemical properties.

Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for cytokinin quantification.[25][26][28] This method offers high sensitivity and selectivity, allowing for the accurate measurement of different cytokinin species, including iP, in a single analysis.[28]

Experimental Protocol: Quantification of iP in Plant Tissue by LC-MS/MS

-

Homogenization: Weigh approximately 100 mg of frozen, ground plant tissue.

-

Extraction: Add 1 mL of cold (-20°C) extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v) containing internal standards.

-

Incubation and Centrifugation: Incubate the mixture at -20°C for 1 hour with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 1 M formic acid.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 1 mL of 1 M formic acid, followed by 1 mL of methanol, and then 1 mL of 0.35 N ammonium hydroxide.

-

Elute the cytokinins with 0.35 N ammonium hydroxide in 60% methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer. Use a C18 reversed-phase column for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific and sensitive detection of iP and its internal standard.

Visualizing the Experimental Workflow

Caption: A typical workflow for the quantification of iP.

Concluding Remarks

N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine is a molecule of profound importance in the orchestration of plant growth and development. Its influence extends from the regulation of the cell cycle to the shaping of the plant's overall form. The intricate details of its biosynthesis, signaling, and physiological effects, which we have explored in this guide, underscore the elegance and complexity of plant hormonal regulation. For researchers in basic plant science and those in the field of agricultural and pharmaceutical development, a thorough understanding of iP's mode of action is indispensable. Future research will undoubtedly continue to uncover new facets of its function and its interactions within the broader network of plant signaling pathways, further solidifying its status as a key regulator of plant life.

References

-

Hallmark, M., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Plant Direct, 4(12), e00292. [Link]

-

Hallmark, M., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. PubMed. [Link]

-

Hallmark, M., & Rashotte, A. M. (2020). (PDF) Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. ResearchGate. [Link]

-

Schäfer, M., et al. (2014). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol, 4(13). [Link]

-

Yong, J. W. H., et al. (2009). (PDF) Analytical methods for cytokinins. ResearchGate. [Link]

-

Cline, M. G. (1991). Apical Dominance. Horticultural Science, 26(7), 881-894. [Link]

-

Hallmark, M., & Rashotte, A. M. (2020). Isopentenyladenine and its 9‐glucoside delays senescence to a greater... ResearchGate. [Link]

-

Sakakibara, H., et al. (2003). A method for separation and determination of cytokinin nucleotides from plant tissues. Journal of Plant Research, 116(3), 265-269. [Link]

-

Liu, H., et al. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]

-

Sun, Z., et al. (2021). Isoprene enhances leaf cytokinin metabolism and induces early senescence. PubMed. [Link]

-

Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. PubMed. [Link]

-

Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PNAS, 103(44), 16598-16603. [Link]

-

Raza, A., et al. (2021). Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement. PMC - PubMed Central. [Link]

-

Sachs, T., & Thimann, K. V. (1967). Complete Release of Axillary Buds from Apical Dominance in Intact, Light-Grown Seedlings of Pisum sativum L. following a Single Application of Cytokinin. PMC - NIH. [Link]

-

Kurepa, J., et al. (2012). Effect of Blue Light on Endogenous Isopentenyladenine and Endoreduplication during Photomorphogenesis and De-Etiolation of Tomato (Solanum lycopersicum L.) Seedlings. PMC - PubMed Central. [Link]

-

Werner, T., et al. (2001). Regulation of plant growth by cytokinin. PMC - PubMed Central. [Link]

-

Sachs, T., & Thimann, K. V. (1967). Complete Release of Axillary Buds from Apical Dominance in Intact, Light-Grown Seedlings of Pisum sativum L. following a Single Application of Cytokinin 1. Plant Physiology | Oxford Academic. [Link]

-

Kareem, A., et al. (2021). Integrating the Roles for Cytokinin and Auxin in De Novo Shoot Organogenesis: From Hormone Uptake to Signaling Outputs. MDPI. [Link]

-

Vanstraelen, M., & Benková, E. (2012). The Yin-Yang of Hormones: Cytokinin and Auxin Interactions in Plant Development. PMC. [Link]

-

Santner, A., & Estelle, M. (2009). Plant hormones are versatile chemical regulators of plant growth. Nature Chemical Biology, 5(5), 301-307. [Link]

-

Laloue, M., et al. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. PMC - NIH. [Link]

-

Lee, S., et al. (2019). The Roles of Plant Hormones and Their Interactions with Regulatory Genes in Determining Meristem Activity. PubMed Central. [Link]

-

Cárdenas-Aquino, M. R., et al. (2023). Isopentenyladenine‐N‐glucosides do not inhibit root growth. Plants were... ResearchGate. [Link]

-

Hallmark, M., & Rashotte, A. M. (2020). Isopentenyladenine‐N‐glucosides do not promote shoot regeneration.... ResearchGate. [Link]

-

Kline, L. K., et al. (1969). N6-(Δ2-isopentenyl)adenosine. Biosynthesis in transfer ribonucleic acid in vitro. Biochemistry, 8(11), 4361-4371. [Link]

-

Barbier, F., et al. (2022). Auxin-independent effects of apical dominance induce temporal changes in phytohormones. ResearchGate. [Link]

-

Bartz, J. K., et al. (1970). N6-(Delta 2-isopentenyl)adenosine: biosynthesis in vitro in transfer RNA by an enzyme purified from Escherichia coli. PubMed. [Link]

-

Barbier, F. F., et al. (2022). Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth. PMC - NIH. [Link]

-

De Rybel, B., et al. (2016). Chemicals Inducing Seed Germination and Early Seedling Development. ResearchGate. [Link]

-

Shu, K., et al. (2018). Transition from Seeds to Seedlings: Hormonal and Epigenetic Aspects. MDPI. [Link]

-

Leubner-Metzger, G. (2003). Plant Hormones. The Seed Biology Place. [Link]

Sources

- 1. Effect of Blue Light on Endogenous Isopentenyladenine and Endoreduplication during Photomorphogenesis and De-Etiolation of Tomato (Solanum lycopersicum L.) Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2365-40-4: Isopentenyladenine | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. thomassci.com [thomassci.com]

- 5. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Yin-Yang of Hormones: Cytokinin and Auxin Interactions in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of Plant Hormones and Their Interactions with Regulatory Genes in Determining Meristem Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 10. Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of plant growth by cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrating the Roles for Cytokinin and Auxin in De Novo Shoot Organogenesis: From Hormone Uptake to Signaling Outputs [mdpi.com]

- 14. Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. hort [journals.ashs.org]

- 18. researchgate.net [researchgate.net]

- 19. Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Complete Release of Axillary Buds from Apical Dominance in Intact, Light-Grown Seedlings of Pisum sativum L. following a Single Application of Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. The Seed Biology Place - Plant Hormones [seedbiology.de]

- 25. bio-protocol.org [bio-protocol.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoprenoid Phytohormone N6-isopentenyladenine: From Discovery to Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N6-isopentenyladenine (iP), a naturally occurring cytokinin. From its historical discovery to its intricate biosynthetic pathways and diverse physiological roles in both plants and mammals, this document serves as a comprehensive technical resource. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this multifaceted molecule.

Section 1: The Genesis of a Discovery - A Historical Perspective

The story of N6-isopentenyladenine is intrinsically linked to the broader quest to understand the chemical regulators of plant growth. The early 20th century saw pioneering work by scientists like Gottlieb Haberlandt, who first proposed the existence of substances that stimulate cell division.[1] This foundational idea set the stage for decades of research that would ultimately unveil a new class of plant hormones.

A pivotal moment arrived in the 1950s through the collaborative efforts of Folke Skoog and Carlos Miller at the University of Wisconsin.[2][3] Their research utilized tobacco pith callus cultures, a then-novel bioassay system. They observed that for cell division and growth to occur, the culture medium required not only auxin but also another, yet unidentified, substance.[4] This led to the systematic testing of various compounds.

A breakthrough came from an unexpected source: autoclaved herring sperm DNA.[1][2] From this, Miller and his colleagues isolated a potent cell division-promoting substance they named kinetin (6-furfurylaminopurine).[1][2] While kinetin itself is not found in plants, its discovery was instrumental as it provided the first chemical structure of a cytokinin and a powerful tool for further research.[5]

The search for naturally occurring cytokinins culminated in the early 1960s. Miller and Letham independently isolated and identified zeatin from immature corn kernels (Zea mays), the first naturally occurring cytokinin to be structurally characterized.[1][6][7] N6-isopentenyladenine (iP) was subsequently identified as another key endogenous cytokinin, often serving as a precursor to zeatin.[8] These discoveries firmly established the existence of a new class of phytohormones, the cytokinins, with profound effects on plant growth and development.

Section 2: The Making of a Molecule - Biosynthesis of N6-isopentenyladenine

The biosynthesis of N6-isopentenyladenine is a fascinating process that involves two distinct pathways, underscoring the molecule's dual roles within the cell. The primary routes for de novo cytokinin biosynthesis are the ATP/ADP isopentenyltransferase (IPT) pathway and the tRNA degradation pathway.[6][9][10]

The ATP/ADP Isopentenyltransferase Pathway

This pathway is responsible for the bulk of iP and trans-zeatin synthesis in plants.[9] The key rate-limiting enzyme is adenosine phosphate-isopentenyltransferase (IPT) .[10][11] This enzyme catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of an adenosine moiety, typically in the form of ATP or ADP.[12][13]

The DMAPP precursor itself is synthesized via either the mevalonate (MVA) pathway, which operates in the cytosol, or the methylerythritol phosphate (MEP) pathway, located in the plastids.[14]

The initial products of the IPT reaction are isopentenyladenosine-5'-triphosphate (iPRTP) or isopentenyladenosine-5'-diphosphate (iPRDP).[13] These can then be converted to the active free-base form, iP, through a series of enzymatic steps. One crucial enzyme in this conversion is LONELY GUY (LOG) , a phosphoribohydrolase that directly converts cytokinin nucleotides to their active free-base forms.[14]

The tRNA Degradation Pathway

N6-isopentenyladenosine is also a component of certain transfer RNA (tRNA) molecules, specifically at position 37, adjacent to the anticodon.[15][16] This modification is crucial for translational fidelity and efficiency. The isopentenylation of tRNA is catalyzed by tRNA-isopentenyltransferases (tRNA-IPTs) .[1][9]

The degradation of these modified tRNAs can release isopentenyladenosine and its derivatives, contributing to the overall pool of cytokinins in the cell.[1][6] While the ATP/ADP IPT pathway is considered the major source of iP for its hormonal functions, the tRNA degradation pathway is thought to play a more of a housekeeping role and is the primary route for the synthesis of cis-zeatin-type cytokinins.[10]

Section 3: Signaling and Physiological Functions

Plant Development: The Cytokinin Signaling Cascade

In plants, iP and other cytokinins exert their effects through a two-component signaling pathway, analogous to systems found in bacteria.[17][18] This pathway involves a multi-step phosphorelay.

-

Perception : Cytokinins are perceived by ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, which are transmembrane proteins.[3][19]

-

Phosphorelay : Upon cytokinin binding, the AHKs autophosphorylate a conserved histidine residue. This phosphate group is then transferred to an aspartate residue on the receptor's receiver domain. Subsequently, the phosphate is shuttled by HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) from the cytoplasm to the nucleus.[3][18]

-

Response : In the nucleus, AHPs transfer the phosphate group to ARABIDOPSIS RESPONSE REGULATORS (ARRs) . There are two types of ARRs: Type-B and Type-A. Phosphorylation activates Type-B ARRs, which are transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription. Among the genes activated by Type-B ARRs are the Type-A ARRs, which act as negative regulators of the signaling pathway, creating a feedback loop.[18][19]

Beyond Plants: Roles in Mammalian Cells

Intriguingly, iP and its riboside, N6-isopentenyladenosine (i6A), exhibit significant biological activity in mammalian cells, positioning them as potential therapeutic agents.

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of i6A in various cancer cell lines, including those of the breast, bladder, and colon.[20][21] One of the key mechanisms underlying this activity is the inhibition of farnesyl diphosphate synthase (FPPS) , a critical enzyme in the mevalonate pathway.[22][23] Inhibition of FPPS disrupts protein prenylation, a post-translational modification essential for the function of many proteins involved in cell growth and survival, such as those in the Ras superfamily.[22]

Recent research has also implicated the FBXW7/SREBP/FDPS axis as a target of i6A in colorectal cancer. i6A was found to increase the expression of the tumor suppressor FBXW7, which in turn promotes the degradation of oncoproteins.

iP and i6A also possess potent anti-inflammatory properties. They have been shown to reduce the inflammatory response in various models.[10][23] The mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .[10] i6A can prevent the release of pro-inflammatory chemokines by increasing the expression of the NF-κB inhibitor, IκBα, and decreasing the levels of STAT3.[10]

Furthermore, i6A and its analogs can activate the NRF2-mediated antioxidant response , further contributing to their anti-inflammatory effects by mitigating oxidative stress.[9]

Section 4: Experimental Protocols

A cornerstone of robust scientific inquiry is the use of validated and reproducible methodologies. This section provides detailed protocols for the extraction and quantification of N6-isopentenyladenine from both plant and mammalian cell samples.

Quantification of iP in Plant Tissues using LC-MS/MS

This protocol is optimized for the analysis of cytokinins from plant tissues using a stable isotope dilution method, which is the gold standard for accurate quantification.[19]

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Liquid nitrogen

-

Extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v), pre-chilled to -20°C

-

Deuterated internal standard (e.g., N6-Isopentenyladenosine-D6)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Harvest and Homogenization:

-

Harvest 20-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

To the powdered tissue, add a known amount of the deuterated internal standard.

-

Add 1 mL of pre-chilled extraction buffer.

-

Incubate overnight at -20°C with gentle shaking.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

-

Purification (Solid-Phase Extraction):

-

Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the cytokinins with an appropriate elution buffer (e.g., 0.35 N NH4OH in 60% methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

-

Inject the sample into the LC-MS/MS system.

-

Separate the cytokinins using a C18 reversed-phase column with a suitable gradient.

-

Detect and quantify iP and its deuterated internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Quantification of i6A in Mammalian Cells using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of i6A from cultured mammalian cells.[15][20]

Materials:

-

Cultured mammalian cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., ice-cold acetonitrile or methanol)

-

N6-Isopentenyladenosine-D6 internal standard solution

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of chilled extraction solvent to the culture dish.

-

Immediately add a known amount of the N6-Isopentenyladenosine-D6 internal standard.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Extraction:

-

Vortex the cell lysate for 30 seconds.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Sample Preparation for Analysis:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Perform the analysis as described in the protocol for plant tissues, optimizing the LC gradient and MS/MS parameters for the specific matrix and analyte.

-

Section 5: Concluding Remarks and Future Directions

N6-isopentenyladenine, a molecule first identified through fundamental research in plant biology, has emerged as a compound of significant interest for its therapeutic potential in human diseases. Its journey from a key regulator of plant cell division to a promising anticancer and anti-inflammatory agent highlights the interconnectedness of biological systems and the potential for discovery at the intersection of different scientific disciplines.

Future research will likely focus on elucidating the full spectrum of its molecular targets in mammalian cells, optimizing its drug-like properties through medicinal chemistry, and exploring its efficacy in preclinical and clinical settings. The continued development of sensitive analytical techniques will be crucial for understanding its pharmacokinetics and pharmacodynamics. This in-depth technical guide provides a solid foundation for researchers poised to contribute to the next chapter in the story of N6-isopentenyladenine.

References

-

Cytokinin. (URL: [Link])

-

Identification and Expression Profiling of the Cytokinin Synthesis Gene Family IPT in Maize. (URL: [Link])

-

Cytokinins- Discovery, Biosynthesis and Physiological Role. (URL: [Link])

-

N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. (URL: [Link])

-

N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. (URL: [Link])

-

The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells. (URL: [Link])

-

Cytokinins. (URL: [Link])

-

N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. (URL: [Link])

-

Diagram illustrating the two-component cytokinin signalling (TCS)... (URL: [Link])

-

The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells. (URL: [Link])

-

Cytokinin Signaling. (URL: [Link])

-

N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers. (URL: [Link])

-

Cytokinin Signaling in Arabidopsis. (URL: [Link])

-

N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. (URL: [Link])

-

Biosynthetic Pathways of Hormones in Plants. (URL: [Link])

-

The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells. (URL: [Link])

-

N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil-Targeting FBXW7 Tumor Suppressor. (URL: [Link])

-

Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. (URL: [Link])

-

N6-ISOPENTENYL ADENOSINE, A PROMISING ANTICANCER AGENT: SYNTHESIS OF NOVEL ANALOGUES, EVALUATION OF ANTIPROLIFERATIVE ACTIVITY A. (URL: [Link])

-

Model for cytokinin biosynthesis in plants. CK biosynthesis starts by... (URL: [Link])

-

Snapshots of Dynamics in Synthesizing N6-isopentenyladenosine at tRNA Anticodon. (URL: [Link])

-

N6-(delta 2-isopentenyl)adenosine: chemical reactions, biosynthesis, metabolism, and significance to the structure and function of tRNA. (URL: [Link])

-

An overview on biosynthesis and enzymes of cytokinin homeostasis (iP,... (URL: [Link])

-

(PDF) The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells. (URL: [Link])

-

1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone. (URL: [Link])

-

The modified base isopentenyladenosine and its derivatives in tRNA. (URL: [Link])

-

The modified base isopentenyladenosine and its derivatives in tRNA. (URL: [Link])

-

Zeatin. (URL: [Link])

-

Folke K. Skoog. (URL: [Link])

-

Chapter: Folke Karl Skoog. (URL: [Link])

-

Conversion of N6-isopentenyladenine to zeatin by Actinidia tissues. (URL: [Link])

Sources

- 1. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 2. benchchem.com [benchchem.com]

- 3. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Cross-Talk between the NFκB and STAT3 Signaling Pathways in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant cytokinin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytokinin Signaling [kieber.weebly.com]

- 17. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural evidence of N6-isopentenyladenosine as a new ligand of farnesyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil-Targeting FBXW7 Tumor Suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of N6-isopentenyladenine and its derivatives

An In-depth Technical Guide to the Biological Activity of N6-isopentenyladenine and Its Derivatives

Abstract

N6-isopentenyladenine (iP) and its corresponding ribonucleoside, N6-isopentenyladenosine (iPA), are fascinating molecules that bridge the kingdoms of life. Initially identified as a key member of the cytokinin family of phytohormones responsible for regulating plant growth and development, iP/iPA has emerged as a pleiotropic signaling molecule in mammalian systems with significant therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and multifaceted biological activities of iP and its derivatives. We delve into its canonical role in plant physiology and extensively explore its non-canonical activities in mammalian cells, including potent anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][3][4] By synthesizing mechanistic insights with field-proven experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and harness the pharmacological potential of this unique class of compounds.

Introduction: A Molecule of Cross-Kingdom Significance

N6-isopentenyladenine is a purine derivative characterized by an isopentenyl (or isoprenoid) side chain attached to the N6 position of the adenine ring.[5] It is a naturally occurring cytokinin found in most forms of life, from bacteria to plants and mammals.[1] In plants, iP is a central phytohormone that, along with auxins, governs critical developmental processes such as cell division (cytokinesis), shoot and root morphogenesis, nutrient mobilization, and the delay of leaf senescence.[5][6]

In mammalian cells, iP is present either as a free nucleoside or integrated into specific transfer RNA (tRNA) molecules, particularly at position 37 adjacent to the anticodon.[3][7] This modification is crucial for the fidelity and efficiency of protein translation.[7] Beyond this fundamental role, exogenous application of iP and its synthetic derivatives has revealed a spectrum of pharmacological activities. These compounds can profoundly affect cell proliferation, apoptosis, and immune responses, positioning them as compelling candidates for the development of novel therapeutics against a variety of human diseases, most notably cancer and inflammatory conditions.[3][8][9]

Biosynthesis and Metabolism

The biological availability and activity of cytokinins are tightly controlled through a dynamic interplay of biosynthesis, transport, and degradation.

Biosynthesis in Plants

The primary pathway for de novo cytokinin biosynthesis begins with the transfer of an isopentenyl moiety from a donor molecule to an adenine nucleotide.[5]

-

Isopentenylation: The key rate-limiting step is catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT) . Plant IPTs utilize dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor and transfer it to the N6 position of ATP or ADP, forming isopentenyladenine ribotides (iPRTP and iPRDP).[10][11]

-

Hydroxylation: A subset of these iP-type cytokinins can be hydroxylated on the terminal methyl group of the side chain by cytochrome P450 monooxygenases (CYP735A) to produce the highly active trans-zeatin (tZ) type cytokinins.[5][10]

-

Activation: The final activation step involves the conversion of cytokinin ribotides to the active free-base form. This is accomplished by the LONELY GUY (LOG) family of enzymes, which directly remove the phosphoribosyl group.[6]

Degradation and Inactivation

The primary mechanism for irreversible cytokinin degradation is oxidative cleavage of the N6-side chain, catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes.[6][12] This process yields adenine or adenosine and the corresponding aldehyde.[12] Additionally, cytokinins can be temporarily inactivated through glycosylation (e.g., N7- or N9-glucosylation), which creates stable, inactive storage forms.[13][14]

Biological Activity in Plant Systems

As a cytokinin, iP is integral to plant life, orchestrating a wide array of developmental programs through a complex signaling cascade. This canonical pathway is initiated by the binding of active cytokinins to transmembrane histidine kinase receptors located in the endoplasmic reticulum. This binding event triggers a multi-step phosphorelay, culminating in the phosphorylation and activation of Type-B Arabidopsis Response Regulators (ARRs) , which are transcription factors that modulate the expression of cytokinin-responsive genes.[15]

Key physiological effects in plants include:

-

Promotion of Cell Division and Proliferation: A fundamental role, particularly in the shoot apical meristem.[5]

-

Shoot and Root Development: Influences shoot initiation and branching while generally inhibiting root elongation.[6][16]

-

Delay of Leaf Senescence: Prevents the degradation of chlorophyll and proteins, extending the photosynthetic lifespan of leaves.[5][16]

-

Nutrient Mobilization: Directs the flow of nutrients to areas of active growth.[5]

Biological Activity in Mammalian Systems

While plants have evolved to utilize iP as a master growth regulator, mammalian cells respond to it in profoundly different ways, often leading to anti-proliferative and pro-apoptotic outcomes. This has generated significant interest in iP and its derivatives as potential therapeutic agents.[3]

Anticancer Activity

A growing body of evidence demonstrates the potent anti-tumor effects of iP and its analogues across a wide range of human cancer cell lines.[8]

-

Induction of Cell Cycle Arrest: A hallmark of iP activity is the induction of cell cycle arrest, most commonly in the G0/G1 phase.[17] This prevents cancer cells from progressing through the cell cycle and replicating their DNA. Studies on bladder and breast cancer cells have confirmed this effect.[17][18]

-

Apoptosis Induction: iP derivatives trigger programmed cell death (apoptosis), a critical mechanism for eliminating malignant cells. This process is often linked to the activation of key executioner enzymes like caspase-3.[17]

-

Cytoskeleton Disruption: Early cellular events following treatment include the disorganization of the actin cytoskeleton. This disruption can interfere with cell structure, motility, and division, and is hypothesized to be a trigger for the observed cell cycle arrest and apoptosis.[17] Importantly, these effects occur without detectable genotoxicity.[17]

-

Inhibition of the Mevalonate Pathway: Some studies suggest that iP and its derivatives, such as N6-benzyladenosine, can target and inhibit farnesyl pyrophosphate synthase (FPPS) .[19][20] FPPS is a key enzyme in the mevalonate pathway, which is responsible for synthesizing isoprenoids required for the post-translational modification (prenylation) of oncogenic proteins like Ras.[19]

Table 1: Reported Anticancer Activity of N6-isopentenyladenosine (iPA)

| Cell Line | Cancer Type | Key Effect | IC50 / Effective Concentration | Citation |

|---|---|---|---|---|

| T24 | Bladder Carcinoma | G0/G1 cell cycle arrest, apoptosis | Not specified | [17] |

| MCF-7 | Breast Cancer | Inhibition of cell viability | 12.2 µM | [18] |

| Various | Epithelial Cancers | Suppression of clonogenic activity | 10 µM | [8] |

| SAS | Oral Squamous Carcinoma | Growth suppression | ~5-10 µM |[21] |

Anti-inflammatory and Immunomodulatory Activity

Beyond its anticancer effects, iP demonstrates significant anti-inflammatory properties.[9]

-

Inhibition of Pro-inflammatory Pathways: iP has been shown to inhibit the activation of key pro-inflammatory transcription factors, including NF-κB and STAT3 .[7][9] By preventing their activation, iP can reduce the expression of downstream inflammatory mediators like IL-8 and RANTES.[9]

-

Modulation of Immune Cells: The effect of iP on immune cells can be dose-dependent.[4][22] While low concentrations (<1μM) may enhance the immune response of Natural Killer (NK) cells against cancer, higher concentrations (10μM) inhibit NK cell proliferation and cytotoxicity.[4][22] This dual activity suggests a complex immunomodulatory role.

-

In Vivo Efficacy: The anti-inflammatory effects have been validated in vivo. In a murine model of croton oil-induced ear dermatitis, topical application of iPA significantly reduced edema, confirming its potent anti-inflammatory properties.[22]

Structure-Activity Relationships and Derivative Development

The biological activity of N6-substituted adenosines is highly dependent on the nature of the N6-side chain.[23][24] This provides a rich scaffold for medicinal chemistry efforts aimed at developing derivatives with enhanced potency, selectivity, and pharmacological properties.

-

Side Chain Saturation: In some plant systems, cytokinins with saturated isoprenoid side chains (e.g., N6-isopentyladenosine) are more active than their unsaturated counterparts like iPA. This is often due to increased resistance to degradation by CKX enzymes.[23]

-

Aromatic Substituents: Replacing the isopentenyl group with aromatic moieties has yielded promising results. N6-benzyladenosine, for example, has shown increased cytostatic and antiproliferative activities compared to iPA in glioma cells.[19][20]

-